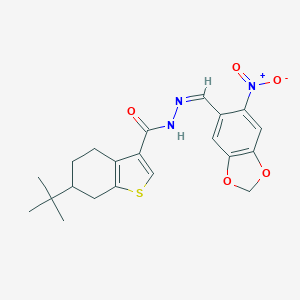![molecular formula C16H15F2N3O2S B457167 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457167.png)
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE is a chemical compound with the molecular formula C16H15F2N3O2S and a molecular weight of 351.37 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a benzoyl moiety, which is further linked to a hydrazinecarbothioamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves several steps. One common synthetic route includes the reaction of 4-(difluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(3-methylphenyl)hydrazinecarbothioamide under controlled conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-[4-(DIFLUOROMETHOXY)BENZOYL]-N-(3-METHYLPHENYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:
- 2-[4-(difluoromethoxy)benzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide
- 2-[4-(difluoromethoxy)benzoyl]-N-ethylhydrazinecarbothioamide
These compounds share similar structural features but differ in the substitution pattern on the phenyl ring or the nature of the hydrazinecarbothioamide moiety. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15F2N3O2S |
|---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
1-[[4-(difluoromethoxy)benzoyl]amino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C16H15F2N3O2S/c1-10-3-2-4-12(9-10)19-16(24)21-20-14(22)11-5-7-13(8-6-11)23-15(17)18/h2-9,15H,1H3,(H,20,22)(H2,19,21,24) |
InChI Key |
MZPMLOVJMZXPMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B457085.png)
![6-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B457086.png)
![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylpropanohydrazide](/img/structure/B457091.png)
![3-[(4-chlorophenoxy)methyl]-N-[3-(4-chlorophenoxy)-5-nitrophenyl]benzamide](/img/structure/B457092.png)
![3-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B457094.png)

![N'-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B457096.png)

![Methyl 3-(acetylamino)-4-[(4-chlorophenyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B457101.png)
![2-[(7-{4-nitrobenzylidene}-3-{4-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)carbonyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B457105.png)
![2-{2-Ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B457106.png)

![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-(2-thienyl)acetamide](/img/structure/B457108.png)
